Quinuclidine
Overview
Description
Quinuclidine is an organic compound with the formula HC(C₂H₄)₃N. It is a bicyclic amine that can be viewed as a tied-back version of triethylamine. This colorless solid is used as a reagent (base) and catalyst in various chemical reactions . This compound is notable for its compact structure and relatively strong basicity, making it a valuable component in both academic and industrial chemistry .
Mechanism of Action
Target of Action
Quinuclidine, an organic compound with a bicyclic amine structure , has been found to interact with various targets. It has been identified as a potential inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential cell division protein in most bacteria . This compound derivatives have also shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes .
Mode of Action
This compound interacts with its targets in different ways. For instance, this compound-based FtsZ inhibitors prevent the formation of FtsZ protofilaments, thereby inhibiting bacterial division . In the case of acetylcholinesterase and butyrylcholinesterase, this compound derivatives act as inhibitors, reducing the hydrolysis of acetylcholine and fine-tuning the activity of the cholinergic system .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its targets. By inhibiting FtsZ, this compound disrupts the bacterial cell division process . The inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic system, which plays a significant role in muscle contraction, cognition, and autonomic nervous system regulation .
Pharmacokinetics
This compound is metabolized by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, in kidney and liver microsomes from humans, monkeys, dogs, and pigs . This metabolism involves the N-oxygenation of this compound, a process that is efficient in humans for FMO1 .
Result of Action
The action of this compound and its derivatives leads to various molecular and cellular effects. For instance, this compound-based FtsZ inhibitors have shown antimicrobial activity against multiple antibiotic-resistant bacterial strains . This compound derivatives acting as acetylcholinesterase and butyrylcholinesterase inhibitors can affect the cholinergic system, potentially impacting muscle contraction, cognition, and autonomic nervous system regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of this compound-based compounds can vary depending on the specific bacterial strain . Additionally, the metabolic activity of FMOs, which metabolize this compound, can be influenced by various factors, including genetic polymorphisms, environmental factors, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Quinuclidine-based derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) . This interaction with AChE and BChE suggests that this compound plays a significant role in modulating the activity of the cholinergic system .
Cellular Effects
This compound derivatives have been observed to have effects on cell viability. Specifically, monoquaternary this compound derivatives, especially those with the C12–C16 alkyl chain, have been observed to cause a decrease in the cells’ mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AChE and BChE. By inhibiting these enzymes, this compound can modulate the activity of the cholinergic system .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound derivatives have been observed to exhibit time-independent cytotoxicity . This suggests that the effects of this compound on cellular function do not change significantly over time .
Metabolic Pathways
Given its role as an inhibitor of AChE and BChE, it is likely that this compound interacts with metabolic pathways involving these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinuclidine can be synthesized through several methods. One common approach involves the reduction of quinuclidone. Another method is the second-order nucleophilic substitution (SN2) reaction or condensation reaction of piperidine derivatives .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of quinuclidone using palladium on carbon as a catalyst. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Quinuclidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinuclidone.
Reduction: Reduction of quinuclidone yields this compound.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinuclidone.
Reduction: this compound.
Substitution: Various this compound derivatives depending on the substituents used
Scientific Research Applications
Quinuclidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinuclidine is structurally related to several other compounds:
Quinolizidine (norlupinane): Similar bicyclic structure but with different nitrogen positioning.
Pyrrolizidine: Another bicyclic compound with a different carbon frame.
Tropane: Slightly different carbon frame but similar in its bicyclic nature.
Uniqueness: this compound’s unique compact structure and strong basicity distinguish it from these similar compounds. Its ability to form stable adducts with Lewis acids and its effectiveness as a catalyst in various reactions make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYHFKPVCBCYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057607 | |
Record name | Quinuclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-76-5 | |
Record name | Quinuclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinuclidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[2.2.2]octane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinuclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINUCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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